molecular formula C30H28O2 B030217 ethyl 4-[2-[5,5-dimethyl-8-(4-methylphenyl)-6H-naphthalen-2-yl]ethynyl]benzoate CAS No. 171568-43-7

ethyl 4-[2-[5,5-dimethyl-8-(4-methylphenyl)-6H-naphthalen-2-yl]ethynyl]benzoate

Cat. No.: B030217
CAS No.: 171568-43-7
M. Wt: 420.5 g/mol
InChI Key: YQBZMGXOWNSVJL-UHFFFAOYSA-N
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Description

AGN 193109 Ethyl Ester is a synthetic compound that has garnered significant attention in the scientific community due to its potential therapeutic and industrial applications. It is a derivative of AGN 193109, a potent and selective inhibitor of the protein kinase C family. The molecular formula of AGN 193109 Ethyl Ester is C30H28O2, and it has a molecular weight of 420.54 .

Biochemical Analysis

Biochemical Properties

AGN 193109 Ethyl Ester, as a precursor to AGN 193109, plays a significant role in biochemical reactions. AGN 193109 is known to interact with nuclear retinoic acid receptors (RARs), which are a group of proteins essential for regulating gene transcription . The nature of these interactions is antagonistic and inverse agonistic .

Cellular Effects

AGN 193109 Ethyl Ester, through its product AGN 193109, has been found to have profound effects on various types of cells and cellular processes. For instance, it influences cell function by inhibiting the expression of the differentiation marker MRP-8 in normal human keratinocytes (NHKs) . This impact extends to cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of AGN 193109 Ethyl Ester involves its product, AGN 193109, exerting its effects at the molecular level. AGN 193109 acts as an antagonist and inverse agonist for the nuclear retinoic acid receptors (RARs), thereby influencing gene transcription . It achieves this by blocking RAR-dependent transcription and inhibiting basal transcription mediated by the RARs .

Temporal Effects in Laboratory Settings

It is known that its product, AGN 193109, has been used in studies to observe changes in cellular function over time .

Dosage Effects in Animal Models

It is known that its product, AGN 193109, has been used in studies involving animal models .

Metabolic Pathways

It is known that its product, AGN 193109, interacts with nuclear retinoic acid receptors (RARs), which play a crucial role in regulating gene transcription .

Preparation Methods

The synthesis of AGN 193109 Ethyl Ester involves multiple steps. One common synthetic route starts with 4-[2-[5,6-Dihydro-5,5-dimethyl-8-[[(trifluoromethyl)sulfonyl]oxy]-2-naphthalenyl]ethynyl]benzoic Acid Ethyl Ester . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the esterification process. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.

Chemical Reactions Analysis

AGN 193109 Ethyl Ester undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the ester into its corresponding carboxylic acid.

    Reduction: The ester group can be reduced to an alcohol under specific conditions.

    Substitution: The ester can participate in nucleophilic substitution reactions, where the ethyl group is replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

AGN 193109 Ethyl Ester is primarily used as a precursor to AGN 193109, which is a high-affinity antagonist and inverse agonist for the nuclear retinoic acid receptors . This compound has several scientific research applications:

    Chemistry: It is used in the synthesis of other complex molecules and as a reagent in various chemical reactions.

    Biology: AGN 193109 Ethyl Ester is employed in studies involving cell differentiation and gene expression.

    Medicine: The compound is investigated for its potential therapeutic effects, particularly in the context of retinoid-related pathways.

    Industry: It is used in the production of specialized chemicals and materials

Comparison with Similar Compounds

AGN 193109 Ethyl Ester is unique due to its high affinity for retinoic acid receptors and its role as an inverse agonist. Similar compounds include:

    AGN 193109: The parent compound, which directly inhibits RARs.

    AGN 193109-d7 Ethyl Ester: A labeled analogue used in proteomics research.

    AGN 193836: An RARα-specific agonist with different effects on gene expression.

These compounds share structural similarities but differ in their specific targets and mechanisms of action, highlighting the uniqueness of AGN 193109 Ethyl Ester in its applications and effects.

Properties

IUPAC Name

ethyl 4-[2-[5,5-dimethyl-8-(4-methylphenyl)-6H-naphthalen-2-yl]ethynyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H28O2/c1-5-32-29(31)25-15-10-22(11-16-25)8-9-23-12-17-28-27(20-23)26(18-19-30(28,3)4)24-13-6-21(2)7-14-24/h6-7,10-18,20H,5,19H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQBZMGXOWNSVJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C#CC2=CC3=C(C=C2)C(CC=C3C4=CC=C(C=C4)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H28O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50472955
Record name AGN 193109 Ethyl Ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50472955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

420.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

171568-43-7
Record name AGN 193109 Ethyl Ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50472955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Employing the same general procedure as for the preparation of ethyl 4-[(7,8-dihydro-8,8-dimethyl-5-(2-thiazolyl)naphth-3-yl)ethynyl]benzoate (Compound 67), 200.0 mg (0.42 mmol) of ethyl 4-[(5-triflouromethylsulfonyloxy-7,8-dihydro-8,8-dimethylnaphth-3-yl)ethynyl]benzoate (Compound 66) was converted into the title compound (colorless solid) using 113.8 mg (0.835 mmol) of zinc chloride and 4-methylphenyllithium (prepared by adding 40.4 mg (0.42 ml, 0.63 mmol) of n-butyllithium (1.5M solution in hexane) to a cold solution (-78° C.) of 108.0 mg (0.63 mmol) of 4-bromotoluene in 1.0 ml of THF).
Name
ethyl 4-[(7,8-dihydro-8,8-dimethyl-5-(2-thiazolyl)naphth-3-yl)ethynyl]benzoate
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0 (± 1) mol
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Compound 67
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Synthesis routes and methods II

Procedure details

A solution of 4-lithiotoluene was prepared by the addition of 189.9 mg (1.74 ml, 2.96 mmol) of t-butyl lithium (1.7M solution in hexanes) to a cold solution (−78° C.) of 253.6 mg (1.482 mmol) of 4-bromotoluene in 2.0 ml of THF. After stirring for 30 minutes a solution of 269.4 mg (1.977 mmol) of zinc chloride in 3.0 ml of THF was added. The resulting solution was warmed to room temperature, stirred for 30 minutes, and added via cannula to a solution of 472.9 mg (0.988 mmol) of ethyl 4-[(5,6-dihydro-5,5-dimethyl-8-(trifluoromethylsulfonyl)oxy-2-naphthalenyl)ethynyl]benzoate (Compound G) and 50 mg (0.04 mmol) of tetrakis(triphenylphosphine)palladium(0) in 4.0 ml of THF. The resulting solution was heated at 50° C. for 45 minutes, cooled to room temperature and diluted with sat. aqueous NH4Cl. The mixture was extracted with EtOAc (40 ml) and the combined organic layers were washed with water and brine. The organic phase was dried over Na2SO4 and concentrated in vacuo to a yellow oil. Purification by column chromatography (silica, 5% EtOAc-hexanes) yielded the title compound as a colorless solid. 1H NMR (d6-acetone): δ 1.35 (6H, s), 1.40 (3H, t, J=7.1 Hz), 2.36 (2H, d, J=4.7 Hz), 2.42 (3H,s), 4.38 (2H, q, J=7.1 Hz), 5.99 (1H, t, J=4.7 Hz), 7.25 (5H, m), 7.35 (2H, m), 7.52 (2H, d, J=8.5 Hz), 7.98 (2H, d, J=8.5 Hz).
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1.74 mL
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253.6 mg
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2 mL
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3 mL
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269.4 mg
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4 mL
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